molecular formula C21H17ClN2O4S B2805676 5-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1112444-78-6

5-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No. B2805676
M. Wt: 428.89
InChI Key: GFYFLJLPQYPWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their various biological activities.

Scientific Research Applications

Synthesis and Characterization

5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and related derivatives have been synthesized from furan-2-carboxylic acid hydrazide, exploring their thiol-thione tautomerism. These compounds are characterized using elemental analyses, IR, and 1H-NMR spectra to understand their structural properties and potential applications in various fields, including medicinal chemistry and materials science (Koparır, Çetin, & Cansiz, 2005).

Reactivity and Modification

Research on 3-Phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles reveals their reactivity with various amines and sodium p-toluenesulfinate, leading to the formation of amino derivatives and nitroethyl p-tolyl sulfones. These reactions open avenues for further modifications and applications of oxadiazole derivatives in designing new compounds with potential biological or industrial applications (Tyrkov, 2006).

Chelating Properties and Biological Activities

Studies on transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules highlight their chelating properties. These chelates are evaluated for their antifungal activity against different fungal strains, indicating the potential of oxadiazole derivatives in developing new antifungal agents and exploring their role in coordination chemistry (Varde & Acharya, 2017).

Corrosion Inhibition and Material Science

1,3,4-Oxadiazole derivatives are investigated for their corrosion inhibition properties on mild steel in sulphuric acid. Their ability to form protective layers on metal surfaces through adsorption suggests applications in material science, particularly in corrosion protection and surface coating technologies (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

5-[5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14-6-8-15(9-7-14)20-23-21(28-24-20)19-11-10-17(27-19)13-29(25,26)12-16-4-2-3-5-18(16)22/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYFLJLPQYPWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole

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